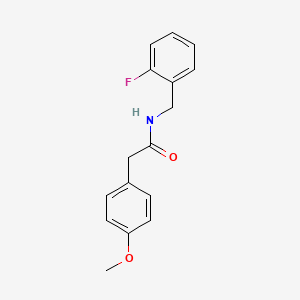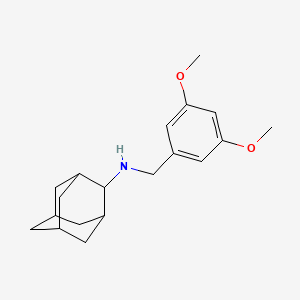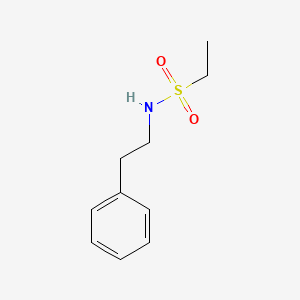
N-(2-phenylethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)ethanesulfonamide, also known as PAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative and is structurally similar to other drugs such as acetazolamide and sulfa drugs. PAA has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)ethanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in the regulation of pH and ion transport in various tissues, including the brain, kidneys, and lungs. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation and pain, as well as improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on cognitive function. This compound has also been shown to have effects on ion transport and pH regulation in various tissues. In addition, this compound has been shown to have potential as a plant growth regulator and pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-phenylethyl)ethanesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, this compound may have off-target effects that could complicate experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-phenylethyl)ethanesulfonamide. One area of research could be to further investigate its mechanism of action and potential therapeutic applications in medicine. Another area of research could be to investigate its potential as a plant growth regulator and pesticide. Additionally, further research could be done to investigate its potential as a water treatment agent and its effects on the environment. Overall, this compound is a promising compound that has the potential for a wide range of applications in various fields of research.
Méthodes De Synthèse
N-(2-phenylethyl)ethanesulfonamide can be synthesized through several methods, including the reaction of 2-phenylethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography. Other methods for synthesizing this compound include the reaction of 2-phenylethylamine with ethanesulfonic acid or the reaction of 2-phenylethylamine with sulfonyl chloride followed by reaction with sodium ethoxide.
Applications De Recherche Scientifique
N-(2-phenylethyl)ethanesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a pesticide. In environmental science, this compound has been studied for its potential as a water treatment agent.
Propriétés
IUPAC Name |
N-(2-phenylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-14(12,13)11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKDOYHCYRBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)

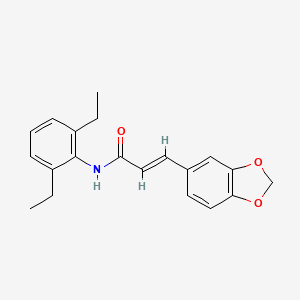
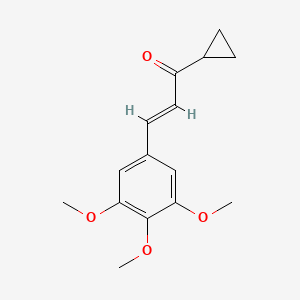
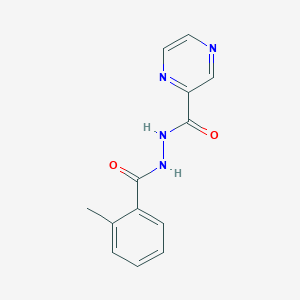

![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
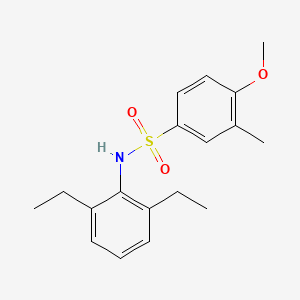
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)



